Scopolamine hydrobromide (CAS 114-49-8) is a highly water-soluble, tertiary amine tropane alkaloid widely procured as a non-selective competitive muscarinic acetylcholine receptor (mAChR) antagonist [1]. Unlike its free base form, which is an unstable viscous liquid, the hydrobromide salt presents as a stable, easily weighable crystalline solid with exceptional aqueous solubility (up to 670 mg/mL) [1]. This combination of physical stability, rapid dissolution in physiological buffers, and the ability to readily cross the blood-brain barrier makes it the definitive standard for formulating aqueous injectables, ophthalmic solutions, and in vivo neuropharmacological models requiring central muscarinic blockade .
Generic substitution among scopolamine derivatives frequently leads to complete experimental or formulation failure due to profound differences in membrane permeability and physical state [1]. Substituting scopolamine hydrobromide with scopolamine butylbromide (hyoscine butylbromide) in neuropharmacological assays will fail because the latter is a permanently charged quaternary ammonium compound that cannot cross the blood-brain barrier, restricting its activity entirely to the periphery[1]. Furthermore, attempting to use scopolamine free base instead of the hydrobromide salt introduces severe handling challenges; the free base is a viscous, unstable liquid with poor aqueous solubility, making reproducible dosing in aqueous media nearly impossible without complex organic co-solvents or extraction protocols [2].
Scopolamine hydrobromide is specifically synthesized to overcome the handling and solubility limitations of the native alkaloid [1]. While scopolamine free base is a viscous liquid that is only slightly soluble in water, the hydrobromide salt forms a stable crystalline solid with an aqueous solubility of approximately 670 mg/mL (60% w/v) at 25°C [1]. This massive increase in hydrophilicity allows for the direct preparation of highly concentrated, stable aqueous stock solutions without the need for ethanol or chloroform co-solvents, which are required when handling the free base .
| Evidence Dimension | Aqueous Solubility at 25°C |
| Target Compound Data | ~670 mg/mL (60% w/v) |
| Comparator Or Baseline | Scopolamine free base (Slightly soluble / viscous liquid) |
| Quantified Difference | Orders of magnitude higher aqueous solubility |
| Conditions | Standard aqueous buffer / water for injection at 25°C |
Enables the reproducible, solvent-free preparation of aqueous injectables and high-concentration assay buffers essential for biological testing.
The tertiary amine structure of scopolamine hydrobromide allows it to rapidly penetrate the blood-brain barrier via passive diffusion, a critical requirement for central nervous system applications [1]. In stark contrast, scopolamine butylbromide is a quaternary amine that is highly hydrophilic and charged, resulting in less than 10% oral absorption and an inability to cross the BBB [1]. Consequently, only the hydrobromide salt can be used to induce central muscarinic blockade, making it the exclusive choice for in vivo models of cognitive impairment, memory deficits, and central antiemetic screening [2].
| Evidence Dimension | Blood-Brain Barrier (BBB) Permeability |
| Target Compound Data | High central activity (readily crosses BBB) |
| Comparator Or Baseline | Scopolamine butylbromide (Does not cross BBB; purely peripheral activity) |
| Quantified Difference | Absolute requirement of the tertiary amine for CNS target engagement |
| Conditions | In vivo systemic administration (oral, IV, or IM) |
Procurement for neurological research or central antiemetic formulation strictly requires the hydrobromide salt, as butylbromide substitutes will yield zero central efficacy.
As a reference standard for competitive receptor binding assays, scopolamine hydrobromide demonstrates potent, non-selective antagonism at muscarinic acetylcholine receptors (mAChR) with a documented IC50 of 55.3 nM . It also exhibits secondary competitive antagonism at 5-HT3 receptors with an IC50 of 2.09 μM . This well-characterized, concentration-dependent dual affinity profile makes the highly pure hydrobromide salt an ideal quantitative benchmark for evaluating novel cholinergic or serotonergic modulators in high-throughput screening environments .
| Evidence Dimension | Receptor Inhibition (IC50) |
| Target Compound Data | mAChR IC50 = 55.3 nM; 5-HT3 IC50 = 2.09 μM |
| Comparator Or Baseline | Baseline for competitive antagonism |
| Quantified Difference | Well-defined nanomolar affinity for primary target vs. micromolar for secondary target |
| Conditions | In vitro competitive receptor binding assays |
Provides a reliable, highly soluble reference standard for calibrating high-throughput neuroreceptor screening assays.
Because it readily crosses the blood-brain barrier, scopolamine hydrobromide is the industry-standard pharmacological agent used to induce transient amnesia and cognitive deficits in rodent models . This makes it an essential procurement item for contract research organizations (CROs) and pharmaceutical labs evaluating the efficacy of novel acetylcholinesterase inhibitors and nootropic drugs.
The exceptional aqueous solubility (~670 mg/mL) and crystalline stability of the hydrobromide salt make it the optimal precursor for manufacturing sterile injectables and mydriatic eye drops [1]. It completely bypasses the formulation bottlenecks associated with the viscous, poorly water-soluble free base.
With its well-documented IC50 of 55.3 nM at muscarinic receptors, high-purity scopolamine hydrobromide serves as a critical positive control and competitive antagonist in in vitro binding assays, ensuring reproducible calibration across batches in drug discovery workflows .
Acute Toxic;Irritant;Health Hazard